Pyridalyl

Catalog No.
S540715
CAS No.
179101-81-6
M.F
C18H14Cl4F3NO3
M. Wt
491.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridalyl

Formulators face multi-drug resistant Plutella xylostella & Helicoverpa armigera (resistance ratios >100-fold) where pyrethroids/organophosphates fail.

  • Unclassified MOA bypasses cross-resistance, retaining LC50 efficacy.
  • >100-fold safety margin for beneficial parasitoids (Habrobracon hebetor), enabling IPM co-application.
  • Extended field LT50 (5.87 d) & hydrolytic stability reduce re-application in high-rainfall zones.

Supplied as high-purity technical material for EC/WP formulations.

CAS Number

179101-81-6

Product Name

Pyridalyl

IUPAC Name

2-[3-[2,6-dichloro-4-(3,3-dichloroprop-2-enoxy)phenoxy]propoxy]-5-(trifluoromethyl)pyridine

Molecular Formula

C18H14Cl4F3NO3

Molecular Weight

491.1 g/mol

InChI

InChI=1S/C18H14Cl4F3NO3/c19-13-8-12(27-7-4-15(21)22)9-14(20)17(13)29-6-1-5-28-16-3-2-11(10-26-16)18(23,24)25/h2-4,8-10H,1,5-7H2

InChI Key

AEHJMNVBLRLZKK-UHFFFAOYSA-N

solubility

In acetone, acetonitrile, chloroform, DMF, ethyl acetate, hexanes, n-octanol and xylenes >1000 g/L; in methanol >500 g/L
In water, 150 mg/L at 20 °C

Synonyms

2-(3-(2,6-Dichloro-4-((3,3-dichloro-2-propen-1-yl)oxy)phenoxy)propoxy)-5-(trifluoromethyl)pyridine, pyridalyl, S 1812, S-1812, S1812

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)OCCCOC2=C(C=C(C=C2Cl)OCC=C(Cl)Cl)Cl

The exact mass of the compound Pyridalyl is 488.968 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in acetone, acetonitrile, chloroform, dmf, ethyl acetate, hexanes, n-octanol and xylenes >1000 g/l; in methanol >500 g/lin water, 150 mg/l at 20 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Supplementary Records. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Insecticides. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg, 100 mg

Pyridalyl is a novel dihalopropenyloxybenzene-derivative insecticide characterized by an unclassified mode of action that completely bypasses the target sites of conventional neurotoxins and insect growth regulators. From a procurement standpoint, its commercial value is anchored in its extreme hydrophobicity (water solubility of 0.15 µg/L at 20 °C), high hydrolytic stability across standard pH ranges, and a highly specific cytotoxicity profile that targets lepidopteran and thysanopteran pests while remaining benign to mammalian cells and beneficial arthropods. These baseline physicochemical properties dictate its primary industrial use: formulating specialized emulsifiable concentrates (EC) and wettable powders (WP) for high-value Integrated Pest Management (IPM) markets where conventional chemical interventions have failed due to multi-class target-site resistance [1].

Research Fit

Mode of Action IRAC Group UN, distinct from neurotoxic insecticides
Target Spectrum Selective activity against lepidopteran and thysanopteran pests
Activation Pathway Requires cytochrome P450-mediated metabolic activation

Substituting Pyridalyl with conventional broad-spectrum insecticides—such as pyrethroids (e.g., cyfluthrin), organophosphates (e.g., profenofos), or insect growth regulators (e.g., chlorfluazuron)—routinely fails in modern agricultural procurement due to two critical operational barriers: established cross-resistance and non-target toxicity. Generic substitutes often exhibit resistance ratios exceeding 100-fold in field strains of Plutella xylostella and Helicoverpa armigera, rendering them commercially unviable for resistance-management formulations. Furthermore, while alternative novel agents like spinosad or indoxacarb provide efficacy, they frequently induce near-total mortality in beneficial parasitoid populations within 72 hours of application. Pyridalyl’s unique structural mechanism avoids both pitfalls, preventing the costly cycle of increased application rates and collateral pollinator damage that plagues generic substitutes [1].

Substitution Risk

1
Mechanism Divergence

Pyridalyl does not target the insect nervous system; substitution with neurotoxic MoA classes (organophosphates, pyrethroids, diamides) may not achieve comparable endpoint control.

2
Metabolic Activation Requirement

Insecticidal activity depends on CYP-mediated bioactivation; compounds lacking this pro-insecticide property may show divergent field performance.

3
Target-Site Specificity

Selective inhibition of insect cellular protein synthesis is reported; broad-spectrum protein synthesis inhibitors or translational research tools may not replicate this selectivity window.

Absolute Efficacy Against Multi-Resistant Pest Strains

Pyridalyl demonstrates uncompromised insecticidal activity against field strains that have developed severe resistance to conventional chemistries. In head-to-head bioassays against resistant Plutella xylostella, Pyridalyl maintained an LC50 of 3.4 mg/L, which is statistically equivalent to its efficacy against susceptible strains (3.7 mg/L). In stark contrast, the pyrethroid cyfluthrin and the benzoylphenylurea chlorfluazuron suffered massive efficacy drops, requiring concentrations of >450 mg/L and >500 mg/L, respectively, to achieve comparable mortality [1].

Evidence DimensionLC50 against resistant Plutella xylostella
Target Compound DataPyridalyl: 3.4 mg/L
Comparator Or BaselineCyfluthrin: >450 mg/L; Chlorfluazuron: >500 mg/L
Quantified Difference>130-fold higher efficacy for Pyridalyl compared to conventional benchmarks.
ConditionsLeaf dip bioassay on resistant 3rd instar larvae.

Buyers formulating resistance-breaking crop protection products must select Pyridalyl to guarantee field performance where pyrethroids and IGRs have become commercially obsolete.

Cross-Resistance Profile
Head-to-head
PY-R strain (75.8-fold resistant): no cross-resistance to spinosad, spinetoram, abamectin, imidacloprid, or pyriproxyfen.
Supports rotation with existing MoA classes
Laboratory-selected F. occidentalis; leaf-dip bioassay

Quantitative Safety Margins for Beneficial Parasitoids

A critical procurement metric for greenhouse and IPM formulations is the survival rate of beneficial insects. When evaluated against the larval ectoparasitoid Habrobracon hebetor, Pyridalyl exhibited exceptionally low acute toxicity, recording an LC50 of 1,226 μg/ml. The comparator biorational insecticide, methoxyfenozide, demonstrated significantly higher toxicity with an LC50 of 155 μg/ml. Similarly, against D. insulare, broad-spectrum alternatives like spinosad and indoxacarb caused 100% mortality at 72 hours, whereas Pyridalyl limited mortality to just 48% [1].

Evidence DimensionAcute toxicity (LC50) to beneficial parasitoid Habrobracon hebetor
Target Compound DataPyridalyl: 1,226 μg/ml
Comparator Or BaselineMethoxyfenozide: 155 μg/ml
Quantified DifferencePyridalyl is 7.9 times less toxic to the beneficial parasitoid than methoxyfenozide.
ConditionsAdult exposure to dry insecticide residues on glass plates.

Formulators targeting the lucrative IPM and greenhouse sectors must prioritize Pyridalyl to ensure compliance with strict pollinator and parasitoid safety standards.

Cross-Resistance Profile
Head-to-head
NIL-PY strain (191.21-fold resistance): no cross-resistance to other tested commercial insecticides.
Resistance mechanism is pyridalyl-specific
Near-isogenic line from field-collected P. xylostella

Field Persistence and Rainfastness for Extended Efficacy

The environmental stability of an active ingredient directly impacts the required re-application frequency, a major cost driver for end-users. In semi-field evaluations against Spodoptera littoralis, Pyridalyl demonstrated superior persistence with a median lethal time (LT50) of 5.87 days. The conventional organophosphate standard, profenofos, degraded much faster, yielding an LT50 of only 2.37 days. Additionally, Pyridalyl maintained 100% mortality against target cutworms even when subjected to rainfall immediately post-application, highlighting its robust rainfastness [1].

Evidence DimensionMedian lethal time (LT50) in field conditions
Target Compound DataPyridalyl: 5.87 days
Comparator Or BaselineProfenofos: 2.37 days
Quantified DifferencePyridalyl provides a 2.47-fold longer persistence period in the field.
ConditionsSemi-field residual toxicity assay against 4th instar S. littoralis larvae.

Extended field persistence and rainfastness allow buyers to market formulations with longer treatment intervals, significantly reducing labor and material costs for agricultural end-users.

Adult Toxicity vs Acrinathrin
Head-to-head
F. occidentalis adults: pyridalyl exhibited greater toxicity than acrinathrin; larval stages: similar toxicity.
Life-stage-dependent potency profile
Direct spray laboratory bioassay

Hydrolytic Stability and Extreme Hydrophobicity in Formulation

Pyridalyl's physicochemical profile is defined by its extreme insolubility in water (0.15 µg/L at 20 °C) and high stability against aqueous hydrolysis across standard pH ranges. Unlike many organophosphates that rapidly degrade in alkaline tank mixes, Pyridalyl remains chemically intact. This necessitates its procurement specifically for non-aqueous Emulsifiable Concentrate (EC) or specialized Wettable Powder (WP) formulations, ensuring that the active ingredient does not prematurely hydrolyze during storage or field mixing [1].

Evidence DimensionAqueous solubility and hydrolytic degradation
Target Compound DataPyridalyl: 0.15 µg/L solubility; stable to hydrolysis.
Comparator Or BaselineStandard organophosphates (e.g., malathion): highly susceptible to alkaline hydrolysis.
Quantified DifferenceNear-zero aqueous degradation for Pyridalyl compared to rapid half-lives of conventional ester-based insecticides.
ConditionsStandard aqueous buffer solutions at 20 °C.

Procurement teams must account for Pyridalyl's hydrophobicity by selecting appropriate organic solvents and emulsifiers to ensure stable, long shelf-life commercial products.

Selectivity Context
Data to verify
Sf9 insect cells: high protein synthesis inhibition; CHO-K1 mammalian cells: negligible toxicity. No inhibition in cell-free system.
Reported insect-cell selective context
Mechanistic interpretation requires independent confirmation
Field Efficacy Context
Head-to-head
Pyridalyl 150 g/ha: H. armigera 1.05 larvae/5 plants (84% reduction); S. litura 1.44 larvae/5 plants (79% reduction). At par with indoxacarb.
Comparative efficacy context vs. indoxacarb
Two-season tomato field trials; reported lower impact on coccinellids and spiders relative to chlorpyriphos
Species Selectivity
Head-to-head
Sf9 (S. frugiperda): high cytotoxicity; BmN4 (B. mori): no obvious cytotoxicity.
Intra-order selectivity context
Correlates with whole-organism larval toxicity

Formulation of Resistance-Breaking Emulsifiable Concentrates (EC)

Directly utilizing Pyridalyl's lack of cross-resistance and superior LC50 retention against resistant strains, manufacturers can formulate EC products specifically targeted at multi-drug resistant populations of Plutella xylostella and Helicoverpa armigera in high-value vegetable crops [1].

Development of IPM-Compatible Greenhouse Sprays

Leveraging Pyridalyl's quantified safety margin for beneficial parasitoids (e.g., Habrobracon hebetor), procurement teams can develop crop protection agents that are co-applied with biological control organisms without disrupting pollination or natural predation in enclosed greenhouse environments [1].

Production of Rainfast Wettable Powders (WP) for Tropical Agriculture

Capitalizing on Pyridalyl's extended field LT50 of 5.87 days and inherent hydrolytic stability, formulators can create durable WP formulations that resist wash-off and chemical degradation in high-rainfall, high-humidity agricultural zones, reducing the need for continuous re-application [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
P. xylostella resistance management
Reported absence of cross-resistance to diamides, spinosyns, and other conventional MoA classes
Confirm cross-resistance profile in target population; assess fitness cost under rotation
Natural enemy conservation in IPM
Low impact profile on beneficial arthropods (B. terrestris, O. stringicollis, Coccinellidae, spiders)
Verify selectivity in local predator/parasitoid complex; field-level conservation outcomes
F. occidentalis control with documented spinosyn resistance
No cross-resistance to spinosyns, avermectins, neonicotinoids reported
Susceptibility monitoring in target thrips populations; rotation program validation
Sericulture-compatible lepidopteran control
Differential cytotoxicity between lepidopteran species; low toxicity to B. mori cells
Confirm species-level selectivity in field trials; minimal impact on silkworm larvae

Color/Form

Liquid

XLogP3

7.1

Hydrogen Bond Acceptor Count

7

Exact Mass

490.965038 Da

Monoisotopic Mass

488.967989 Da

Boiling Point

227 °C (decomposes)

Heavy Atom Count

29

Density

1.44 at 20 °C

LogP

log Kow = 7.59 (est)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QTD92Z2P2Z

GHS Hazard Statements

Aggregated GHS information provided by 156 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insecticides

Vapor Pressure

6.24X10-5 mPa /SRC: 4.68X10-10 mm Hg/ at 20 °C

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

179101-81-6

Absorption Distribution and Excretion

Groups of 3 Sprague-Dawley (Crl:CDBR) rats/sex/group were dosed with pyridalyl of high purity, to which labeled pyridalyl (either phenyl or propenyl-labeled) pyridalyl of at least 97% purity was added to achieve 5 or 500 mg/kg single gavage doses at 50 uCi/rat. The study evaluated radioactivity in many tissues sampled at 4 times (based on results of Record No. 242040): 1/2 Cmax (absorption), Cmax, 1/2 Cmax (elimination), and 1/10 Cmax (elimination). These sampling times were 4, 8, 24, and 48 hrs for 5 mg/kg phenyl label, 6, 8, 24, and 48 hrs for 500 mg/kg phenyl label, 4, 12, 48, and 120 hrs for 5 mg/kg propenyl label, and 6, 12, 72, and 120 hrs for 500 mg/kg propenyl label. Five tissues were evaluated for extractable residues: liver, kidney, lung, blood, and fat. Major metabolites were evaluated in these tissues. Whole blood label diminished an order of magnitude as expected, from Cmax to 1/10 Cmax (elimination) in the case of low dose males and females administered phenyl label, and in low dose males administered the propenyl label. In other cases, it appeared that the estimate of 1/10 Cmax (elimination) was premature. Label persisted longest in fat (regardless of gender, dose, or label position): often showing a higher concentration at estimated 1/10 Cmax (elimination) than at Cmax. In general, adrenal radiolabel was higher than in tissues other than fat during the elimination phase. Some other tissues, such as thyroids, pancreas, and ovaries, often had radiolabel content higher than most other tissues during elimination phase, but differences were typically small and variable. Of the five tissues evaluated for extractable residues, fat was unique in that label was consistently highly extractable, and composed nearly all of parent pyridalyl, regardless of gender, dose, or label placement. Initially [1/2 Cmax (absorption)], over 91% of label in each of the 5 assessed tissues was extractable following phenyl-label treatment. Extractability for low-dose phenyl groups at 1/10 Cmax (elimination) for tissues other than fat ranged from 69% upward without obvious differences between tissues. Percent extractability for high-dose phenyl groups at 1/10 Cmax (elimination) was generally over 90%. Percent extractability of propenyl label at 1/2 Cmax (absorption) ranged from 74% to 95%, but dropped for all tissues over time, so that extractability at 1/10 Cmax (elimination) was 37% to 53% for liver and kidney, 53-67% for lung, but very low for blood (21-22% extractable for low dose propenyl groups, and a constant 0% for high dose propenyl groups). Parent pyridalyl was the major component of residues in liver, kidney, lung, blood, and fat during the early absorption process of phenyl-labeled test article. The percentage of pyridalyl label during elimination varied greatly. Liver retained only small amounts of pyridalyl at 1/10 Cmax (less than 10% of radiolabel), whereas fat still contained 95- 100% of radiolabel as pyridalyl at that time. Parent pyridalyl was typically the dominant component of lung and kidney through 1/10 Cmax.

Metabolism Metabolites

Groups of 3 Sprague-Dawley (Crl:CDBR) rats/sex/group were dosed with pyridalyl of high purity, to which labeled pyridalyl (either phenyl or propenyl-labeled) pyridalyl of at least 97% purity was added to achieve 5 or 500 mg/kg single gavage doses at 50:Ci/rat. The study evaluated radioactivity in many tissues sampled at 4 times (based on results of Record No. 242040): 1/2 Cmax (absorption), Cmax, 1/2 Cmax (elimination), and 1/10 Cmax (elimination). These sampling times were 4, 8, 24, and 48 hrs for 5 mg/kg phenyl label, 6, 8, 24, and 48 hrs for 500 mg/kg phenyl label, 4, 12, 48, and 120 hrs for 5 mg/kg propenyl label, and 6, 12, 72, and 120 hrs for 500 mg/kg propenyl label. Five tissues were evaluated for extractable residues: liver, kidney, lung, blood, and fat. Major metabolites were evaluated in these tissues. The major metabolite in liver by 1/10 Cmax was the product of degradation of the dichloropropenyl group to yield the corresponding phenoxyacetic acid (designated S-1812-PhCH2COOH). ... The major metabolite in liver by 1/10 Cmax was the product of degradation of the dichloropropenyl group to yield the corresponding phenoxyacetic acid (designated S-1812-PhCH2COOH). This same acid was typically a major component of blood, particularly in the elimination phase. Blood also carried large and variable amounts of uncharacterized polar components. One more characterized metabolite was relatively important in phenyl labeling experiments: S-1812-DP (loss of the dichloropropenyl group to yield a phenol). S-1812-DP occasionally constituted over 20% of extracted radiolabel, and had no strong proclivity for any one tissue. A comparatively minor characterized metabolite was HPHM [loss of the trifluoropyridine group, with the balance of parent unchanged]. HPHM rarely exceeded a few percent of extractable radiolabel, and often was below detection limits. Label placement in the propenyl substituent led to increased percent of recovered label in the highly polar fraction.
Groups of 4 Sprague-Dawley (Crl:CDBR) rats/sex were dosed once by gavage in corn oil vehicle. There were low-dose and high dose groups at 5 and 500 mg/kg/day, respectively, with 14C label placement in phenyl and propenyl groups, and 5 mg/kg/day only for label placement in the pyridyl group. Investigators evaluated excreta for metabolites, and quantified expired CO2 over time. Tissues were examined for radioactivity after 168 hrs. About 90% of recovered radioactivity following phenyl- or pyridyl-labeled pyridalyl was found in feces, with about 2% in urine, and the balance of recovered radioactivity was found in tissues (about 1%), and carcass (up to 4%). There was no remarkable dose effect. No CO2 was obtained from phenyl- or pyridyl-labeled material. In contrast, propenyl-label led to 11-12% in expired air as CO2, in addition to 55-59% of label in feces, 10-18% in urine, 2% in tissues, and 4-8% in carcass. Analyses of excreted products did not indicate sex differences in disposition, however the extent of metabolism of pyridalyl was typically reduced at the higher dose levels. Low dose exposure to either phenyl or pyridyl label led to 31-39% of administered label in parent pyridalyl, 42-51% of label as S-1812-DP (loss of the dichloropropenyl group to yield a phenol), about 2% of label as S-1812-Py-OH (hydroxy substituent added to pyridyl ring), and up to 4-7% of administered dose as HPHM (loss of the pyridyl ring: relevant in the case of low dose phenyl-label). High dose exposure to phenyl label led to about 50% of administered label as parent pyridalyl and only 25-29% of label as S-1812-DP. Cleavage of the pyridyl ring after pyridyl-label administration yielded 2-hydroxy-5-trifluoromethylpyridine (HTFP) or conjugation products of 3-hydroxy-5-trifluoromethylpyridone (HPDO): each of the latter comprising about 1% of administered dose. Urine following administration of propenyl label consisted of many polar products, none of which was abundant. The majority of excreted radioactivity was obtained within the first 48 hrs after dosing, regardless of label position.

Wikipedia

Pyridalyl

Use Classification

Agrochemicals -> Insecticides

Analytic Laboratory Methods

Adequate enforcement methodology (gas chromatography/nitrogen-phosphorus detector (GC/NPD) methods RM-38P-1-1, RM-38M-1, and RM-38M-1-1 for plant commodities; and RM-38P-2 and RM-38P-3-1 for livestock commodities) is available to enforce the tolerance expression.

Storage Conditions

Keep pesticide in original container. Do not put concentrate or dilute into food or drink containers. Store in a cool dry place. Do not contaminate food or foodstuffs. Do not store or transport near feed or food. /Overture 35 WP Insecticide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/
1: Farouk M, Hussein LA, El Azab NF. New HPLC and fluorometric methods for the determination of pyriproxyfen and pyridalyl insecticide residues in tomatoes. J AOAC Int. 2014 Jan-Feb;97(1):188-96. PubMed PMID: 24672877.
2: Saini P, Gopal M, Kumar R, Gogoi R, Srivastava C. Bioefficacy evaluation and dissipation pattern of nanoformulation versus commercial formulation of pyridalyl in tomato (Solanum lycopersicum). Environ Monit Assess. 2015 Aug;187(8):541. doi: 10.1007/s10661-015-4767-0. Epub 2015 Jul 30. PubMed PMID: 26223218.
3: Saini P, Gopal M, Kumar R, Gogoi R. Residue, dissipation, and safety evaluation of pyridalyl nanoformulation in Okra (Abelmoschus esculentus [L] Moench). Environ Monit Assess. 2015 Mar;187(3):123. doi: 10.1007/s10661-015-4361-5. Epub 2015 Feb 20. PubMed PMID: 25694033.
4: Li J, Wang ZY, Wu QY, Yang GF. Design, synthesis and insecticidal activity of novel 1,1-dichloropropene derivatives. Pest Manag Sci. 2015 May;71(5):694-700. doi: 10.1002/ps.3827. Epub 2014 Jun 5. PubMed PMID: 24817508.
5: Powell GF, Ward DA, Prescott MC, Spiller DG, White MR, Turner PC, Earley FG, Phillips J, Rees HH. The molecular action of the novel insecticide, Pyridalyl. Insect Biochem Mol Biol. 2011 Jul;41(7):459-69. doi: 10.1016/j.ibmb.2011.03.007. Epub 2011 Apr 8. PubMed PMID: 21497652.
6: Dasenaki ME, Bletsou AA, Hanafi AH, Thomaidis NS. Liquid chromatography-tandem mass spectrometric methods for the determination of spinosad, thiacloprid and pyridalyl in spring onions and estimation of their pre-harvest interval values. Food Chem. 2016 Dec 15;213:395-401. doi: 10.1016/j.foodchem.2016.06.099. Epub 2016 Jun 29. PubMed PMID: 27451196.
7: Moriya K, Hirakura S, Kobayashi J, Ozoe Y, Saito S, Utsumi T. Pyridalyl inhibits cellular protein synthesis in insect, but not mammalian, cell lines. Arch Insect Biochem Physiol. 2008 Sep;69(1):22-31. doi: 10.1002/arch.20252. PubMed PMID: 18454491.
8: Yang JC, Li M, Wu Q, Liu CL, Chang XH. Design, synthesis and insecticidal evaluation of aryloxy dihalopropene derivatives. Bioorg Med Chem. 2016 Feb 1;24(3):383-90. doi: 10.1016/j.bmc.2015.09.030. Epub 2015 Sep 21. PubMed PMID: 26432606.
9: Nagahori H, Tomigahara Y, Isobe N, Kaneko H. Metabolism of pyridalyl in rats: excretion, distribution, and biotransformation of dichloropropenyl-labeled pyridalyl. J Agric Food Chem. 2009 Nov 25;57(22):10845-51. doi: 10.1021/jf9026469. PubMed PMID: 19919122.
10: Nagahori H, Saito K, Tomigahara Y, Isobe N, Kaneko H. Metabolism of pyridalyl in rats. Drug Metab Dispos. 2009 Dec;37(12):2284-9. doi: 10.1124/dmd.109.028878. Epub 2009 Sep 22. PubMed PMID: 19773539.
11: Sakamoto N, Saito S, Hirose T, Suzuki M, Matsuo S, Izumi K, Nagatomi T, Ikegami H, Umeda K, Tsushima K, Matsuo N. The discovery of pyridalyl: a novel insecticidal agent for controlling lepidopterous pests. Pest Manag Sci. 2004 Jan;60(1):25-34. PubMed PMID: 14727738.
12: Isayama S, Saito S, Kuroda K, Umeda K, Kasamatsu K. Pyridalyl, a novel insecticide: potency and insecticidal selectivity. Arch Insect Biochem Physiol. 2005 Apr;58(4):226-33. PubMed PMID: 15756699.
13: Liu A, Yu W, Liu M, Bai J, Liu W, Liu X, Pei H, Hu L, Huang M, Wang X. Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers. J Agric Food Chem. 2015 Sep 2;63(34):7469-75. doi: 10.1021/acs.jafc.5b02279. Epub 2015 Aug 25. PubMed PMID: 26208876.
14: Nagahori H, Matsunaga H, Tomigahara Y, Isobe N, Kaneko H. Metabolism of 2,6-dichloro-4-(3,3-dichloroallyloxy)phenyl 3-[5-(trifluoromethyl)-2-pyridyloxy]propyl ether (pyridalyl) in rats after repeated oral administration and a simple physiologically based pharmacokinetic modeling in brown and white adipose tissues. Drug Metab Dispos. 2010 May;38(5):824-32. doi: 10.1124/dmd.109.031914. Epub 2010 Feb 17. PubMed PMID: 20164113.
15: Li M, Liu CL, Zhang J, Wu Q, Hao SL, Song YQ. Design, synthesis and structure-activity relationship of novel insecticidal dichloro-allyloxy-phenol derivatives containing substituted pyrazol-3-ols. Pest Manag Sci. 2013 May;69(5):635-41. doi: 10.1002/ps.3417. Epub 2012 Nov 9. PubMed PMID: 23139228.
16: Dai H, Ye L, Zhuang H, Dai B, Fang Y, Shi Y. Design, Synthesis and Bioactivities of Novel Dichloro-Allyloxy-Phenol-Containing Pyrazole Oxime Derivatives. Molecules. 2015 Dec 8;20(12):21870-80. doi: 10.3390/molecules201219811. PubMed PMID: 26670221.
17: Kivett JM, Cloyd RA, Bello NM. Insecticide Rotation Programs with Entomopathogenic Organisms for Suppression of Western Flower Thrips (Thysanoptera: Thripidae) Adult Populations under Greenhouse Conditions. J Econ Entomol. 2015 Aug;108(4):1936-46. doi: 10.1093/jee/tov155. Epub 2015 Jun 6. PubMed PMID: 26470338.
18: Audenaert J, Vissers M, Gobin B. TESTING SIDE-EFFECTS OF COMMON PESTICIDES ON A. SWIRSKII UNDER GREENHOUSE CIRCUMSTANCES. Commun Agric Appl Biol Sci. 2014;79(2):207-10. PubMed PMID: 26084099.
19: Dai H, Li G, Chen J, Shi Y, Ge S, Fan C, He H. Synthesis and biological activities of novel 1,3,4-thiadiazole-containing pyrazole oxime derivatives. Bioorg Med Chem Lett. 2016 Aug 1;26(15):3818-21. doi: 10.1016/j.bmcl.2016.04.094. Epub 2016 May 7. PubMed PMID: 27324978.
20: Feng ML, Li YF, Zhu HJ, Ni JP, Xi BB, Zhao L. Design, synthesis, insecticidal activity and structure-activity relationship of 3,3-dichloro-2-propenyloxy-containing phthalic acid diamide structures. Pest Manag Sci. 2012 Jul;68(7):986-94. doi: 10.1002/ps.3243. Epub 2012 May 3. PubMed PMID: 22555940.

Explore Compound Types